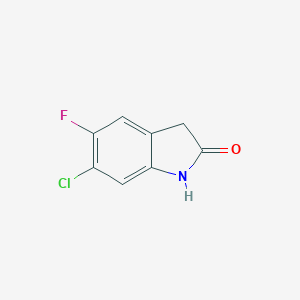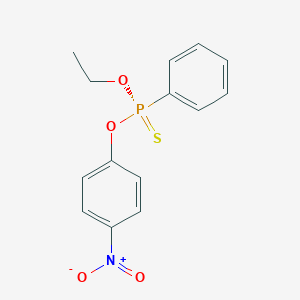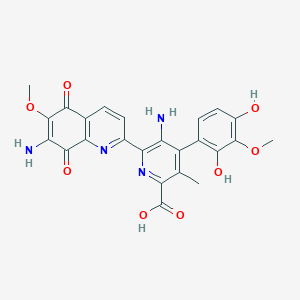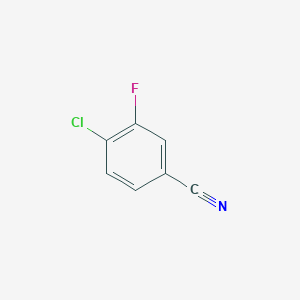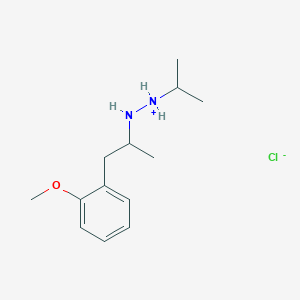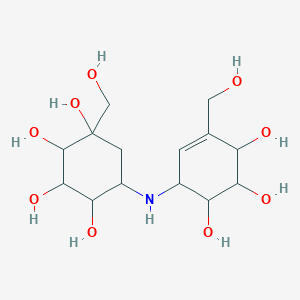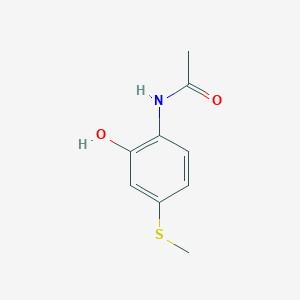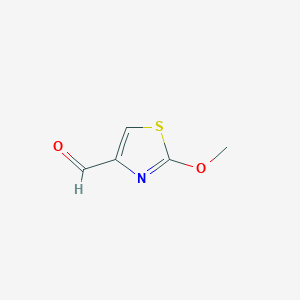![molecular formula C11H21BO B011695 Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI) CAS No. 109529-35-3](/img/structure/B11695.png)
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) is not fully understood. However, it is believed to act as a boron-containing Lewis acid, which can coordinate with electron-rich species and facilitate various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) have not been extensively studied. However, it has been reported to have low toxicity and is relatively stable under normal laboratory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) is its ability to act as a versatile reagent for the synthesis of complex organic molecules. It is also relatively stable and has low toxicity, making it a safe and convenient reagent for laboratory experiments. However, its high cost and limited availability may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI). One of the most promising directions is the development of new synthetic methodologies using this compound. It also has potential applications in materials science, particularly in the synthesis of boron-containing materials. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) is a promising compound with potential applications in various scientific fields. Its versatility as a reagent for the synthesis of complex organic molecules, low toxicity, and relative stability make it a convenient and safe reagent for laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) can be achieved through several methods. One of the most common methods involves the reaction between bicyclo[2.2.1]hept-2-ene-2-carboxylic acid and isopropyl boronic acid in the presence of a palladium catalyst. The resulting product is then treated with methanol to obtain the desired compound.
Scientific Research Applications
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis, where it is used as a reagent for the synthesis of complex organic molecules. It has also shown potential as a ligand for catalytic reactions and as a precursor for the synthesis of boron-containing materials.
Properties
| 109529-35-3 | |
Molecular Formula |
C11H21BO |
Molecular Weight |
180.1 g/mol |
IUPAC Name |
[(1S,2S,4S)-2-bicyclo[2.2.1]heptanyl]-methyl-propan-2-yloxyborane |
InChI |
InChI=1S/C11H21BO/c1-8(2)13-12(3)11-7-9-4-5-10(11)6-9/h8-11H,4-7H2,1-3H3/t9-,10+,11+/m1/s1 |
InChI Key |
AFULSKVIBJOVKB-VWYCJHECSA-N |
Isomeric SMILES |
B(C)([C@H]1C[C@@H]2CC[C@H]1C2)OC(C)C |
SMILES |
B(C)(C1CC2CCC1C2)OC(C)C |
Canonical SMILES |
B(C)(C1CC2CCC1C2)OC(C)C |
synonyms |
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
